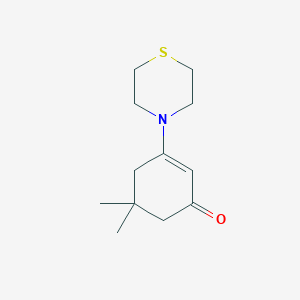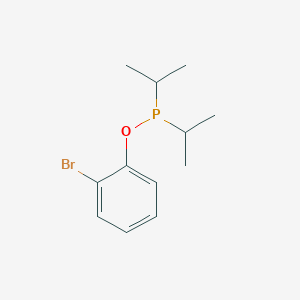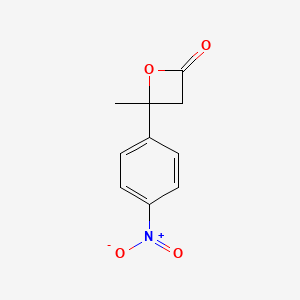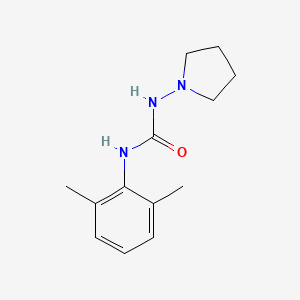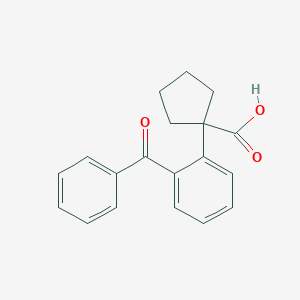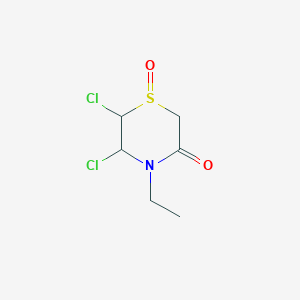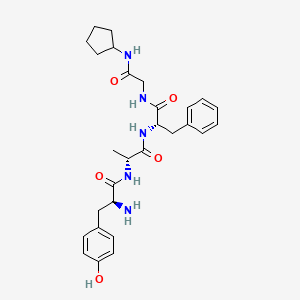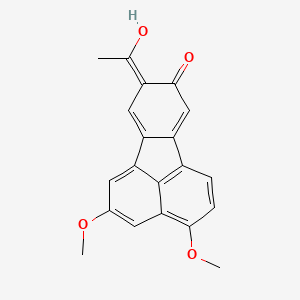
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one is a complex organic compound with a unique structure that includes a fluoranthene core substituted with hydroxyethylidene and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps include:
Formation of the Fluoranthene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of Methoxy Groups: Methoxylation reactions using methanol and a suitable catalyst.
Addition of Hydroxyethylidene Group: This step may involve aldol condensation or similar reactions to introduce the hydroxyethylidene moiety.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyethylidene group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthene carboxylic acids, while reduction could produce ethyl-substituted fluoranthenes.
Applications De Recherche Scientifique
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of (9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one involves its interaction with specific molecular targets and pathways. The hydroxyethylidene group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The methoxy groups may influence the compound’s solubility and membrane permeability, enhancing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one: shares structural similarities with other fluoranthene derivatives, such as:
Uniqueness
The unique combination of hydroxyethylidene and methoxy groups in this compound imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C20H16O4 |
|---|---|
Poids moléculaire |
320.3 g/mol |
Nom IUPAC |
(9Z)-9-(1-hydroxyethylidene)-2,4-dimethoxyfluoranthen-8-one |
InChI |
InChI=1S/C20H16O4/c1-10(21)13-8-14-15(9-18(13)22)12-4-5-19(24-3)17-7-11(23-2)6-16(14)20(12)17/h4-9,21H,1-3H3/b13-10- |
Clé InChI |
FQJWJVVPWKZWSG-RAXLEYEMSA-N |
SMILES isomérique |
C/C(=C/1\C=C2C3=CC(=CC4=C(C=CC(=C34)C2=CC1=O)OC)OC)/O |
SMILES canonique |
CC(=C1C=C2C3=CC(=CC4=C(C=CC(=C34)C2=CC1=O)OC)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
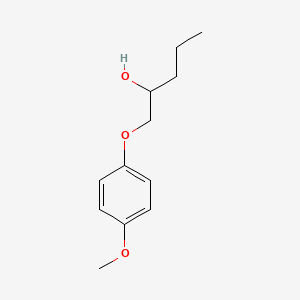
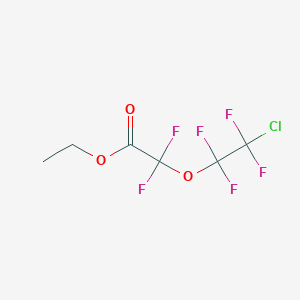
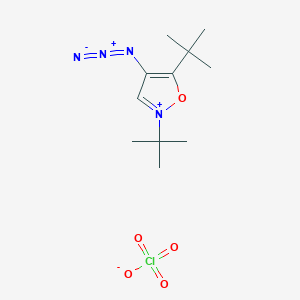
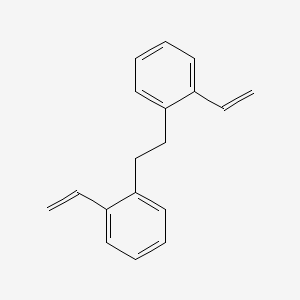
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
